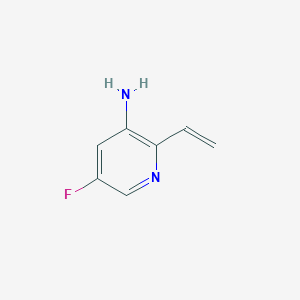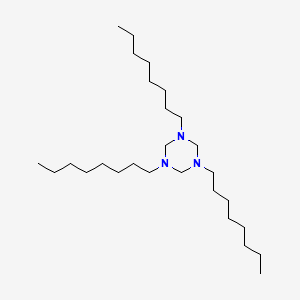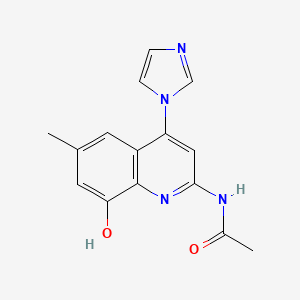
N-(8-Hydroxy-4-(1H-imidazol-1-yl)-6-methylquinolin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(8-Hydroxy-4-(1H-imidazol-1-yl)-6-methylquinolin-2-yl)acetamide: is a complex organic compound with a molecular formula of C13H11N3O This compound is characterized by the presence of a quinoline core, substituted with hydroxy, imidazolyl, and acetamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Hydroxy-4-(1H-imidazol-1-yl)-6-methylquinolin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Imidazolyl Group: The imidazolyl group can be introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with the quinoline core.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The imidazolyl group can be reduced to form an imidazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-(8-Hydroxy-4-(1H-imidazol-1-yl)-6-methylquinolin-2-yl)acetamide is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and material science.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and antimicrobial agent.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to modify the properties of these materials makes it valuable in various applications.
作用机制
The mechanism of action of N-(8-Hydroxy-4-(1H-imidazol-1-yl)-6-methylquinolin-2-yl)acetamide involves its interaction with specific molecular targets. The hydroxy and imidazolyl groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. It can inhibit enzymes by binding to their active sites, thereby modulating their activity.
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: Similar in structure but lacks the imidazolyl and acetamide groups.
4-Imidazolylquinoline: Lacks the hydroxy and acetamide groups.
2-Methylquinoline: Lacks the hydroxy, imidazolyl, and acetamide groups.
Uniqueness
N-(8-Hydroxy-4-(1H-imidazol-1-yl)-6-methylquinolin-2-yl)acetamide is unique due to the combination of hydroxy, imidazolyl, and acetamide groups on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.
属性
分子式 |
C15H14N4O2 |
|---|---|
分子量 |
282.30 g/mol |
IUPAC 名称 |
N-(8-hydroxy-4-imidazol-1-yl-6-methylquinolin-2-yl)acetamide |
InChI |
InChI=1S/C15H14N4O2/c1-9-5-11-12(19-4-3-16-8-19)7-14(17-10(2)20)18-15(11)13(21)6-9/h3-8,21H,1-2H3,(H,17,18,20) |
InChI 键 |
JGVVTWOVXLAXLR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1)O)N=C(C=C2N3C=CN=C3)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


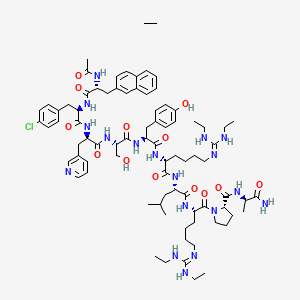
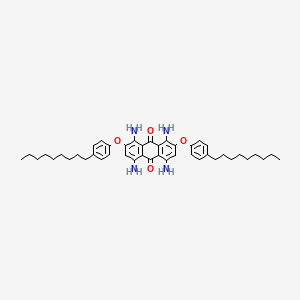



![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoicacidhydrobromide](/img/structure/B13134105.png)
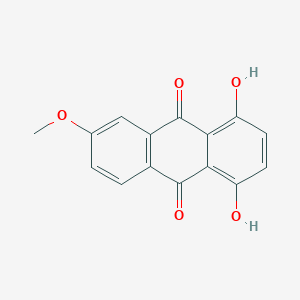
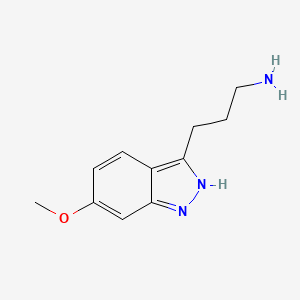
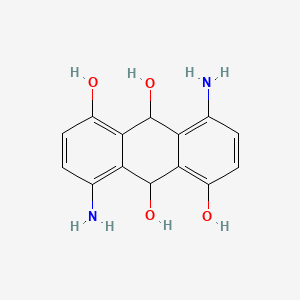


![[(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate](/img/structure/B13134131.png)
